5-nitro-2-(1H-pyrrol-1-yl)phenol
Description
5-Nitro-2-(1H-pyrrol-1-yl)phenol is a nitro-substituted phenolic compound featuring a pyrrole moiety at the ortho position relative to the hydroxyl group. Its molecular formula is C₁₀H₈N₂O₃, with a calculated molecular weight of 204.18 g/mol. The structure comprises a phenol core (C₆H₅OH) modified with a nitro (-NO₂) group at position 5 and a 1H-pyrrol-1-yl substituent at position 2. The nitro group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group compared to unsubstituted phenol.
Applications of such compounds are often explored in pharmaceutical and agrochemical research due to the bioactivity of pyrrole and nitro groups.
Properties
IUPAC Name |
5-nitro-2-pyrrol-1-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDJALIVRCUNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)phenol typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This method is operationally simple, practical, and economical, providing good to excellent yields under mild reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
5-Nitro-2-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, where the hydrogen atom on the phenol ring is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include iron (III) chloride for condensation reactions, sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-2-(1H-pyrrol-1-yl)phenol.
Scientific Research Applications
Medicinal Chemistry Applications
5-Nitro-2-(1H-pyrrol-1-yl)phenol has been investigated for its pharmacological properties, particularly as an inhibitor of certain enzymes and pathways associated with diseases.
1.1. Enzyme Inhibition
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological processes and are implicated in cancer progression. For example, a study highlighted the synthesis of pyrrole derivatives that effectively inhibited human carbonic anhydrase isoforms, demonstrating potential as therapeutic agents against multidrug-resistant cancer cells .
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| This compound | hCA XII | 6.8 nM |
| Other Pyrrole Derivatives | hCA II | <50 nM |
1.2. Antihypertensive Activity
Compounds related to the pyrrole structure have shown promising antihypertensive activity. A series of pyrrole derivatives were synthesized and tested in spontaneously hypertensive rats, revealing moderate to strong blood pressure-lowering effects . This suggests that this compound could be further explored for cardiovascular applications.
Anticancer Potential
The compound has been evaluated for its anticancer properties due to its ability to modulate critical signaling pathways involved in tumor growth.
2.1. Wnt/β-Catenin Signaling Pathway
Studies have shown that certain pyrrole derivatives can suppress the Wnt/β-catenin signaling pathway, which is often activated in various cancers. The inhibition of this pathway leads to decreased expression of oncogenes such as MYC and Fgf20, suggesting a potential role for this compound in cancer therapy .
Biochemical Applications
Beyond pharmacological applications, this compound has implications in biochemical research.
3.1. Monoclonal Antibody Production
Recent findings indicate that certain pyrrole derivatives can enhance monoclonal antibody production by influencing cell metabolism and viability during culture conditions. This could be particularly useful in biopharmaceutical manufacturing where optimizing antibody yields is crucial .
Formulation Development
The compound can be formulated into topical applications for various therapeutic uses.
4.1. Topical Creams and Ointments
Research into formulations has indicated that pyrrole derivatives can be incorporated into creams or ointments for skin applications, potentially serving as antifungal agents or for other dermatological uses .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Case Study 1: A study on the synthesis of pyrrole derivatives demonstrated their effectiveness as inhibitors against specific cancer cell lines, showcasing their potential as novel anticancer drugs.
- Case Study 2: Clinical trials involving antihypertensive pyrrole compounds revealed significant blood pressure reductions without severe side effects, indicating their viability for treating hypertension.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrole ring and phenol moiety also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: The phenol core in the target compound confers acidity (pKa ~8–10) due to the -OH group, whereas pyridine derivatives (e.g., ) exhibit basicity (pKa ~5–6 for pyridine). Thiazole-based analogs (e.g., ) introduce sulfur, which may enhance bioactivity or metal coordination.
Substituent Effects: Nitro Group: Enhances electron deficiency in all compounds, stabilizing negative charges (e.g., in phenol deprotonation) and directing electrophilic substitution. Cyanide (CN): In the benzonitrile derivative , the electron-withdrawing nitrile group increases stability but reduces solubility in polar solvents. Bromine: The 5-Bromo-pyridine analog serves as a substrate for Suzuki or Ullmann coupling reactions due to bromine’s leaving-group capability.
Molecular Weight and Polarity: The phenol derivative has the highest molecular weight among nitro-pyrrole compounds, followed by benzonitrile. Lower molecular weights (e.g., thiazole) correlate with smaller heterocyclic cores. Polarity decreases in the order: phenol > pyridine > benzonitrile > thiazole, impacting solubility and chromatographic behavior.
Limitations and Data Gaps
Experimental data for this compound—such as melting point, solubility, and spectroscopic profiles—are scarce in published literature. Further studies are required to elucidate its thermodynamic stability, synthetic pathways, and biological efficacy.
Biological Activity
5-Nitro-2-(1H-pyrrol-1-yl)phenol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound features a nitro group and a pyrrole moiety, which are significant for its biological activity. The general structure can be represented as follows:
Key Structural Features:
- Nitro Group (-NO2) : Often associated with increased biological activity.
- Pyrrole Ring : Known for its role in various pharmacological activities.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential therapeutic effects.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess this activity .
Antimicrobial Activity
Several studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial effects. For instance, the introduction of electron-withdrawing groups like nitro enhances the binding affinity and activity against various pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Similar Pyrrole Derivative | 3.125 | Escherichia coli |
| Another Pyrrole Compound | 10 | Pseudomonas aeruginosa |
Note: TBD indicates that specific MIC values for this compound need further investigation.
Antitumor Activity
Pyrrole derivatives are being explored for their antitumor properties. In particular, studies have indicated that modifications to the pyrrole structure can enhance cytotoxicity against cancer cell lines. For example, a recent study highlighted the potential of structurally similar compounds in inhibiting tumor growth through apoptosis induction .
Study 1: Antimicrobial Efficacy
A study conducted on various pyrrole derivatives demonstrated that introducing a nitro group significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The results indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .
Study 2: Antitumor Potential
Research focusing on the synthesis of highly functionalized pyrrole derivatives revealed their capability to inhibit cancer cell proliferation. Compounds structurally related to this compound were shown to modulate estrogen receptor activity, potentially offering new strategies for treating estrogen-dependent cancers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrrole derivatives:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antimicrobial, Antitumor (TBD) | TBD |
| Pyrrole Benzamide Derivative | Strong antibacterial (3.125 µg/mL) | 3.125 µg/mL against S. aureus |
| Highly Functionalized Pyrrole Derivative | Antitumor (effective against ER+ cells) | IC50 = 10 µM |
Q & A
Q. What are the standard synthetic routes for 5-nitro-2-(1H-pyrrol-1-yl)phenol, and how are intermediates characterized?
The synthesis typically involves nitration of 2-(1H-pyrrol-1-yl)phenol (a precursor) under controlled conditions. For example, nitration can be achieved using nitric acid in a sulfuric acid medium at low temperatures (0–5°C) to avoid over-nitration. Intermediate characterization relies on NMR (¹H/¹³C) and mass spectrometry (MS). For instance, ¹H NMR can confirm the position of the nitro group by observing deshielding effects on adjacent protons, while HRMS validates molecular weight .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To identify substituent positions (e.g., nitro group at C5, pyrrole at C2) via chemical shifts. Aromatic protons near the nitro group typically show downfield shifts (δ 8.0–8.5 ppm) .
- FTIR : Confirms nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and phenolic -OH (broad peak ~3300 cm⁻¹) .
- HRMS : Validates the molecular formula (C₁₀H₈N₂O₃) with a high-resolution mass match .
Q. How does the nitro group influence the compound's reactivity in electrophilic substitution reactions?
The nitro group is a strong electron-withdrawing meta-director, reducing the electron density of the aromatic ring. This makes further electrophilic substitution (e.g., halogenation) challenging unless conducted under strongly activating conditions (e.g., using Lewis acids like FeCl₃) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of nitration in 2-(1H-pyrrol-1-yl)phenol to avoid byproducts?
Regioselective nitration requires precise control of reaction conditions:
- Temperature : Maintain ≤5°C to favor mono-nitration.
- Solvent : Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.
- Catalysts : Additives like NaNO₂ or H₃PO₄ can enhance para/meta selectivity . Computational modeling (DFT) may predict reactive sites by analyzing electron density maps .
Q. What experimental strategies resolve contradictions in NMR data for nitro-pyrrole-phenol derivatives?
Discrepancies in NMR assignments (e.g., overlapping peaks) can be addressed via:
- 2D NMR (COSY, HSQC) : To correlate proton and carbon signals, especially in crowded aromatic regions .
- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track nitro/pyrrole group interactions .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic effects .
Q. What methodologies are used to study the compound's interactions with biological targets (e.g., enzymes)?
Q. How does the compound's stability vary under different pH and temperature conditions?
Stability studies involve:
- HPLC-UV monitoring : Track degradation products (e.g., nitro reduction to amine) under acidic/alkaline conditions.
- Thermogravimetric Analysis (TGA) : Assess thermal stability; nitro groups may decompose above 200°C .
- Light exposure tests : Nitro-aromatics are prone to photodegradation, requiring amber glass storage .
Methodological Guidance
Q. Designing a SAR study for this compound derivatives: What substituents should be prioritized?
Focus on:
- Nitro group modifications : Replace with electron-donating groups (e.g., -NH₂) to alter electronic effects.
- Pyrrole ring substitutions : Introduce halogens or methyl groups to probe steric effects.
- Phenol -OH derivatization : Acetylation or methylation to assess hydrogen bonding roles .
Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?
Q. How can computational chemistry aid in predicting the compound's physicochemical properties?
Tools like Schrödinger Suite or Gaussian calculate:
- LogP : Predicts lipophilicity using QSAR models.
- pKa : Estimates acidity of the phenolic -OH (~9–10) and nitro group’s electronic effects.
- Solubility : Molecular dynamics simulations in water/organic solvent mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
